3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Overview
Description
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in the structure imparts unique chemical properties, making it a valuable compound in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine, also known as 2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline, is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
The compound interacts with its target, the Dihydroorotate dehydrogenase (quinone), by catalyzing the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This interaction results in changes in the enzymatic activity, affecting the synthesis of pyrimidines .
Biochemical Pathways
The affected pathway is the de novo biosynthesis of pyrimidines. The compound’s interaction with Dihydroorotate dehydrogenase (quinone) affects the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines . The downstream effects of this interaction can influence the production of DNA and RNA, as pyrimidines are essential components of these nucleic acids.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of pyrimidine synthesis. By interacting with Dihydroorotate dehydrogenase (quinone), the compound can potentially disrupt the production of DNA and RNA, affecting cellular functions and growth .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction can lead to the inhibition of the enzyme, affecting the overall pyrimidine biosynthesis process. Additionally, the compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding with specific proteins, enhancing its biochemical activity.
Cellular Effects
The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dihydroorotate dehydrogenase can lead to alterations in the pyrimidine biosynthesis pathway, impacting cell proliferation and survival . Furthermore, the compound’s ability to bind with specific proteins can result in changes in gene expression, affecting various cellular processes such as apoptosis, differentiation, and immune response.
Molecular Mechanism
The molecular mechanism of action of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in pyrimidine biosynthesis . This inhibition is facilitated by the compound’s high affinity for the enzyme’s active site, resulting in competitive inhibition. Additionally, the compound’s interaction with specific proteins can lead to changes in their conformation and activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the pyrimidine biosynthesis pathway, where the compound inhibits dihydroorotate dehydrogenase . This inhibition affects the overall metabolic flux, leading to changes in metabolite levels and cellular energy balance. Additionally, the compound’s interaction with other enzymes can influence secondary metabolic pathways, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding proteins, promoting efficient transport and distribution. Additionally, the compound’s lipophilic nature allows it to cross cellular membranes, further influencing its intracellular localization and activity.
Subcellular Localization
The subcellular localization of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its interaction with dihydroorotate dehydrogenase localizes it to the mitochondria, where it exerts its inhibitory effects. Additionally, the compound’s binding with specific proteins can influence its localization to other subcellular compartments, further modulating its biochemical activity and cellular effects.
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boron reagents with halogenated biphenyl compounds under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Comparison with Similar Compounds
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
3,5-Difluoro-4-(trifluoromethoxy)bromobenzene: Another biphenyl derivative with similar chemical properties but different reactivity due to the presence of a bromine atom.
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-ylamine: A closely related compound with slight variations in the functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDGBAIHVKXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197260 | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867288-01-5 | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867288-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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